molecular formula C18H16ClN3O4S2 B2897051 3-(4-chlorobenzenesulfonyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide CAS No. 895455-54-6

3-(4-chlorobenzenesulfonyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2897051
CAS No.: 895455-54-6
M. Wt: 437.91
InChI Key: IWHAZOYNNPSMRX-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzenesulfonyl chloride and 6-acetamido-1,3-benzothiazole. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride reacts with the amine group of the benzothiazole under controlled conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzothiazole moiety may also play a role in binding to specific sites, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonamide: Shares the sulfonyl group but lacks the benzothiazole moiety.

    6-acetamido-1,3-benzothiazole: Contains the benzothiazole structure but without the sulfonyl group.

Uniqueness

3-(4-chlorobenzenesulfonyl)-N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide is unique due to the combination of the sulfonyl and benzothiazole groups, which may confer distinct biological activities and chemical reactivity compared to its individual components.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-11(23)20-13-4-7-15-16(10-13)27-18(21-15)22-17(24)8-9-28(25,26)14-5-2-12(19)3-6-14/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHAZOYNNPSMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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